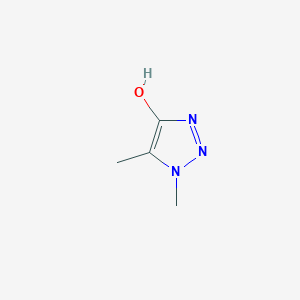
dimethyl-1H-1,2,3-triazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-1H-1,2,3-triazol-4-ol is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two methyl groups at positions 1 and 5, and a hydroxyl group at position 4. Triazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-1,2,3-triazol-4-ol can be synthesized through various methodsThis reaction is typically catalyzed by copper (Cu) or ruthenium (Ru) to yield 1,4- or 1,5-disubstituted triazoles, respectively . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of 1,5-Dimethyl-1H-1,2,3-triazol-4-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the efficient production of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-1,2,3-triazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,5-Dimethyl-1H-1,2,3-triazol-4-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-1,2,3-triazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, the compound may interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
1,5-Dimethyl-1H-1,2,3-triazol-4-ol can be compared with other triazole derivatives, such as:
1,2,4-Triazole: Another triazole isomer with different substitution patterns and biological activities.
3,5-Dimethyl-1,2,4-triazole: A similar compound with methyl groups at positions 3 and 5, exhibiting distinct chemical properties.
4,5-Dicyano-1,2,3-triazole:
The uniqueness of 1,5-Dimethyl-1H-1,2,3-triazol-4-ol lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H7N3O |
|---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
1,5-dimethyltriazol-4-ol |
InChI |
InChI=1S/C4H7N3O/c1-3-4(8)5-6-7(3)2/h8H,1-2H3 |
InChI Key |
OKQDXWUFSMPASH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















